3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine, which is a vital heterocyclic moiety with a large spectrum of biological and pharmacological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved adding piperazine to a solution of the compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Scientific Research Applications
Synthesis and Pharmaceutical Applications
A study by Kaping et al. (2016) demonstrated an environmentally benign route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives. These compounds, including variants similar to 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, were synthesized under ultrasound irradiation and screened for anti-inflammatory and anti-cancer activities, showing promising results (Kaping, S., et al., 2016).
Fluorophore Development
Castillo et al. (2018) provided a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, useful as intermediates for developing functional fluorophores. These compounds have significant fluorescence properties and can be utilized as fluorescent probes in biological or environmental studies (Castillo, J. C., et al., 2018).
Antitumor and Antimicrobial Activities
Farag and Fahim (2019) explored the use of enaminonitriles for synthesizing various pyrazole and pyrimidine derivatives, including phenylpyrazolo[1,5-a]pyrimidines. These compounds displayed notable antitumor, antimicrobial, and antioxidant activities, highlighting their potential in medical research (Farag, A., & Fahim, A. M., 2019).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, including structures analogous to this compound. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, offering insights into their potential as anticancer and anti-inflammatory agents (Rahmouni, A., et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound can disrupt this transition, leading to cell cycle arrest . This can prevent the proliferation of cancer cells, which rely on rapid cell division for their growth .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound can induce cell cycle arrest, preventing the cells from dividing and proliferating . This can potentially lead to the reduction of tumor growth .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-18-17-23(29-15-13-28(14-16-29)20-9-5-4-6-10-20)30-25(26-18)24(19(2)27-30)21-11-7-8-12-22(21)31-3/h4-12,17H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBJBMBSTPBYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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